![molecular formula C17H18ClNO2 B5816995 N-(2-chlorobenzyl)-4-isopropoxybenzamide](/img/structure/B5816995.png)
N-(2-chlorobenzyl)-4-isopropoxybenzamide
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Overview
Description
“N-(2-chlorobenzyl)-4-isopropoxybenzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structural component in many pharmaceutical drugs . The “2-chlorobenzyl” part indicates a benzyl group with a chlorine atom at the second position . The “4-isopropoxy” part suggests an isopropoxy group at the fourth position of the benzamide ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the benzamide part. The chlorobenzyl and isopropoxy groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a chlorine-substituted benzyl group and an isopropoxy group attached at specific positions .Chemical Reactions Analysis
The compound, like other benzamides, would likely undergo reactions typical of amides, such as hydrolysis. The chlorobenzyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For instance, chlorobenzyl compounds are typically colorless and have a high boiling point .Scientific Research Applications
Antimicrobial Agent
“N-(2-chlorobenzyl)-4-isopropoxybenzamide” has been identified as an antimicrobial agent . It is a potent inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . The compound has shown to inhibit the growth of Haemophilus influenzae, a bacterium that can cause a range of infections .
Inhibitor of DXS
The compound has been found to inhibit 1-deoxy-d-xylulose 5-phosphate synthase (DXS), an enzyme that plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis . This pathway is essential for the survival of many bacteria, making DXS a potential target for new antimicrobial agents .
Potential Anticancer Agent
While there’s no direct evidence of “N-(2-chlorobenzyl)-4-isopropoxybenzamide” being used as an anticancer agent, it’s worth noting that many compounds that inhibit DXS have been studied for their potential anticancer properties . Since this compound is a potent DXS inhibitor, it could potentially be explored for its anticancer properties.
Mechanism of Action
Target of Action
The primary target of N-(2-chlorobenzyl)-4-isopropoxybenzamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis .
Mode of Action
N-(2-chlorobenzyl)-4-isopropoxybenzamide interacts with DXPS, inhibiting its function .
Biochemical Pathways
The MEP pathway, which DXPS is a part of, is responsible for the synthesis of isopentenyl diphosphate in plastids . This pathway provides precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins . By inhibiting DXPS, N-(2-chlorobenzyl)-4-isopropoxybenzamide disrupts the MEP pathway, affecting the production of these crucial compounds .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) profiles
Result of Action
The inhibition of DXPS by N-(2-chlorobenzyl)-4-isopropoxybenzamide leads to a disruption in the MEP pathway . This can result in a decrease in the production of isoprenoid precursors, affecting the synthesis of various compounds essential for the survival and growth of certain pathogens . This makes N-(2-chlorobenzyl)-4-isopropoxybenzamide a potential candidate for the development of novel anti-infectives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)21-15-9-7-13(8-10-15)17(20)19-11-14-5-3-4-6-16(14)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODDMRRXIRMTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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